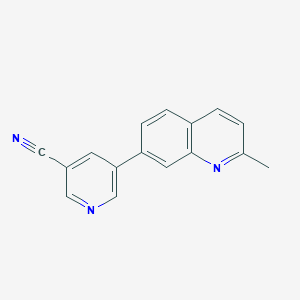
5-(2-Methylquinolin-7-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-甲基喹啉-7-基)烟腈是一种杂环芳香族化合物,其分子式为C16H11N3。它以其独特的结构而闻名,该结构包括与烟腈部分融合的喹啉环。
准备方法
合成路线和反应条件
5-(2-甲基喹啉-7-基)烟腈的合成通常涉及在特定反应条件下将2-甲基喹啉与烟腈缩合。一种常见的方法包括使用过渡金属催化剂促进反应。例如,钯催化的交叉偶联反应已被用于获得所需的产物 .
工业生产方法
在工业环境中,5-(2-甲基喹啉-7-基)烟腈的生产可能涉及使用优化条件进行的大规模间歇反应,以最大限度地提高产率和纯度。使用连续流动反应器和绿色化学原理,例如无溶剂反应和可回收催化剂,可以提高生产过程的效率和可持续性 .
化学反应分析
反应类型
5-(2-甲基喹啉-7-基)烟腈经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉N-氧化物衍生物。
还原: 还原反应可以将腈基转化为胺。
取代: 亲电和亲核取代反应可以修饰喹啉环或腈基.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用如氢化铝锂或催化氢化等还原剂。
形成的主要产物
氧化: 喹啉N-氧化物衍生物。
还原: 氨基喹啉衍生物。
取代: 各种取代的喹啉和烟腈衍生物.
科学研究应用
化学: 它作为合成更复杂杂环化合物的构建块。
生物学: 该化合物已显示出作为代谢型谷氨酸受体配体的潜力,代谢型谷氨酸受体参与各种神经过程.
作用机理
5-(2-甲基喹啉-7-基)烟腈发挥其作用的机制涉及它与特定分子靶标的相互作用。例如,作为代谢型谷氨酸受体亚型5的非竞争性拮抗剂,它结合到受体上的变构位点,抑制其活性。这种相互作用可以调节参与神经功能的各种信号通路 .
作用机制
The mechanism by which 5-(2-methylquinolin-7-yl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a non-competitive antagonist of metabotropic glutamate receptor subtype 5, it binds to an allosteric site on the receptor, inhibiting its activity. This interaction can modulate various signaling pathways involved in neurological functions .
相似化合物的比较
类似化合物
喹啉: 一种具有相似结构但缺少烟腈部分的母体化合物。
2-甲基喹啉: 类似于5-(2-甲基喹啉-7-基)烟腈,但没有烟腈基团。
烟腈: 含有腈基,但缺少喹啉环.
独特性
5-(2-甲基喹啉-7-基)烟腈的独特性在于它结合了喹啉和烟腈结构,赋予了独特的化学和生物学特性。这种双重功能使它能够参与更广泛的化学反应,并比其单个组分更有效地与特定生物靶标相互作用 .
属性
分子式 |
C16H11N3 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
5-(2-methylquinolin-7-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H11N3/c1-11-2-3-13-4-5-14(7-16(13)19-11)15-6-12(8-17)9-18-10-15/h2-7,9-10H,1H3 |
InChI 键 |
AYJCNPHACWMDIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CN=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


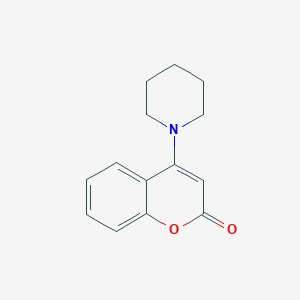
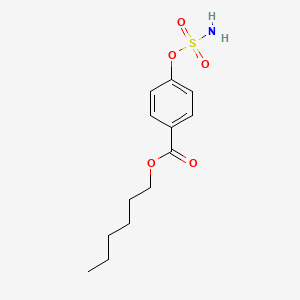

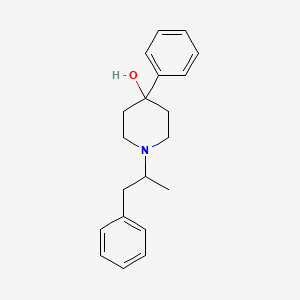

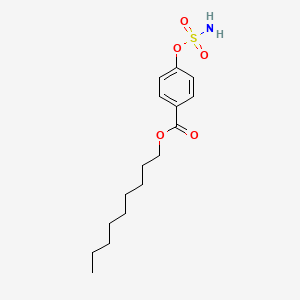
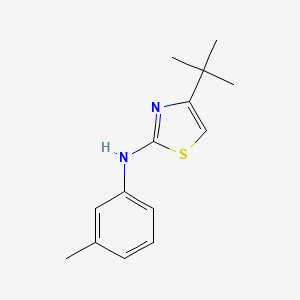
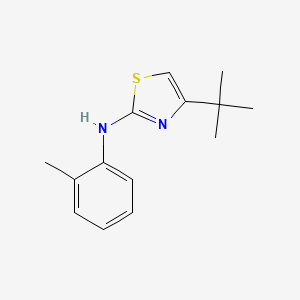
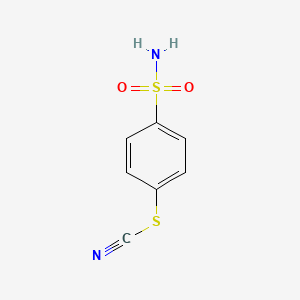
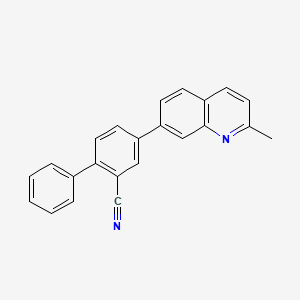
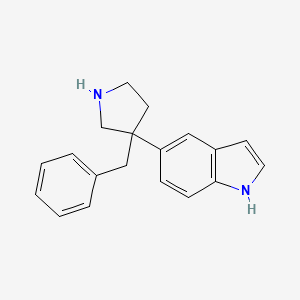
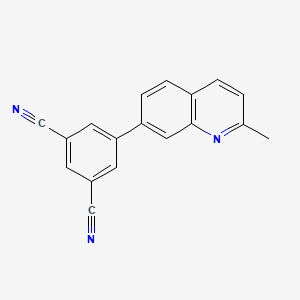
![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10844514.png)
![1,2,4-Triazine, 3-[2-(3-chlorophenyl)ethynyl]-5-methyl-](/img/structure/B10844517.png)
